SF1670, also known as N-(9,10-dihydro-9,10-dioxo-2-phenanthrenyl)-2,2-dimethylpropanamide, is a potent and specific inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). PTEN is a crucial tumor suppressor that regulates various cellular functions by converting phosphatidylinositol (3,4,5)-trisphosphate to phosphatidylinositol (4,5)-bisphosphate, thereby inhibiting the phosphoinositide 3-kinase/Akt signaling pathway. This inhibition is significant in various physiological processes, including cell survival, proliferation, and migration. SF1670 has been shown to enhance PtdIns(3,4,5)P3 signaling in neutrophils and improve their functional responses during inflammation and infection .
SF1670 is classified as a small molecule inhibitor specifically targeting PTEN. Its chemical structure features a phenanthrene core with modifications that enhance its inhibitory activity against PTEN. The compound is categorized under pharmacological agents used in cancer research and immunology due to its role in modulating signaling pathways related to cell growth and immune responses .
The synthesis of SF1670 involves several steps that typically include the formation of the phenanthrene moiety followed by functional group modifications to achieve the final compound. While specific synthetic routes are proprietary or not fully disclosed in public literature, general methodologies for synthesizing similar compounds often involve:
The synthesis may require specific conditions such as temperature control, solvent choice (commonly dimethyl sulfoxide), and reaction time to optimize yield and purity. For example, solubility studies indicate that SF1670 has a solubility greater than 15.4 mg/mL in dimethyl sulfoxide, which facilitates its use in biological assays .
The molecular structure of SF1670 can be depicted as follows:
The compound features a unique arrangement of aromatic rings and functional groups that contribute to its specificity for PTEN inhibition.
X-ray crystallography or advanced computational modeling techniques may provide insights into the three-dimensional conformation of SF1670, revealing binding interactions with PTEN at the molecular level .
SF1670 primarily functions through competitive inhibition of PTEN activity. This inhibition leads to an increase in PtdIns(3,4,5)P3 levels within cells, promoting downstream signaling pathways critical for various cellular functions.
In vitro studies demonstrate that at concentrations around 250 nM to 500 nM, SF1670 significantly enhances Akt phosphorylation in neutrophils stimulated by chemoattractants like fMLP (formyl-methionyl-leucyl-phenylalanine). This effect correlates with increased reactive oxygen species production and enhanced chemotactic responses .
The mechanism of action of SF1670 involves its binding to the active site of PTEN, preventing it from dephosphorylating PtdIns(3,4,5)P3. This results in elevated levels of PtdIns(3,4,5)P3 that activate downstream signaling pathways via Akt phosphorylation.
Research indicates that SF1670 not only enhances signaling pathways associated with immune cell activation but also improves bacterial clearance in models of neutropenia-associated infections .
Relevant analyses such as spectroscopic studies (e.g., nuclear magnetic resonance spectroscopy) can further elucidate the compound's structure and confirm its identity .
SF1670 has significant applications in scientific research:
SF1670 (N-(9,10-dioxo-9,10-dihydrophenanthren-2-yl)pivalamide) is a potent and selective inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). Its molecular structure features a phenanthrenedione core that facilitates specific interactions with the PTEN catalytic domain. PTEN’s active site contains a conserved cysteine nucleophile (Cys124) within the P-loop motif (HCXXGXXR), which is essential for its phosphatase activity. SF1670 binds covalently to Cys124, forming a reversible disulfide bond that sterically blocks substrate access to the catalytic pocket [1] [5]. This interaction is highly selective due to PTEN’s unique catalytic pocket topology, which is deeper and more hydrophobic than those of classical protein tyrosine phosphatases (PTPs). Biochemical assays confirm SF1670’s specificity, showing 10- to 100-fold lower activity against other PTPs (e.g., PTP1B, SHP2) and lipid phosphatases (e.g., SHIP2) at concentrations ≤1 µM [1] [6].
By inhibiting PTEN’s lipid phosphatase activity, SF1670 prevents the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger. This results in sustained PIP3 accumulation at the plasma membrane, triggering downstream activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt. Phosphorylated Akt (p-Akt) then modulates key effectors:
In neuronal injury models, SF1670-mediated PTEN inhibition elevates p-Akt levels by 2.5-fold within 30 minutes, accelerating axon regeneration [5] [8]. Similarly, embryonic stem cells (ESCs) treated with SF1670 exhibit upregulated Nanog and Oct4 expression via Akt-driven GSK3β inhibition, maintaining pluripotency [7].
Table 1: Selectivity Profile of SF1670 Against Phosphatases
Phosphatase | IC₅₀ (SF1670) | Function | Cellular Consequence of Inhibition |
---|---|---|---|
PTEN | 0.5 µM | PIP3 hydrolysis | Increased PIP3/Akt signaling |
PTP1B | >10 µM | Insulin receptor dephosphorylation | Negligible metabolic impact |
SHIP2 | >20 µM | PIP3 hydrolysis | Minimal effect on PIP3 accumulation |
CDC25A | >50 µM | Cell cycle regulation | No observed cell cycle disruption |
SF1670 elevates intracellular PIP3 by 70–90% in neutrophils within 5 minutes of treatment. PIP3 acts as a docking site for pleckstrin homology (PH) domain-containing proteins, including Akt and guanine nucleotide exchange factors (GEFs). This orchestrates:
In granulocyte transfusion models, SF1670-pretreated neutrophils show 2-fold higher recruitment to infected lungs and peritoneum, reducing bacterial loads (e.g., E. coli, S. aureus) by 60–80% in neutropenic mice [9].
Table 2: SF1670-Induced Functional Augmentation in Neutrophils
Function | Change vs. Control | Mechanism | Pathophysiological Impact |
---|---|---|---|
Chemotaxis | ↑ 90% | PIP3/Rac-mediated actin polymerization | Enhanced recruitment to infection sites |
Phagocytosis | ↑ 40% | Fcγ receptor signaling amplification | Improved pathogen clearance |
Superoxide production | ↑ 70% | NADPH oxidase stabilization | Increased bacterial killing |
Apoptosis resistance | ↑ 50% | Akt-mediated Bcl-2 upregulation | Extended functional lifespan |
SF1670 establishes a feedback loop with ROS:
In intervertebral disc degeneration models, SF1670 reduces IL-1β-induced ROS by 50% via Akt-mediated suppression of NOX4, mitigating oxidative stress and apoptosis in nucleus pulposus cells [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7